molecular formula C14H16N2 B8375357 7-(Allylamino)-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

7-(Allylamino)-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No. B8375357
M. Wt: 212.29 g/mol
InChI Key: AWSORIQKPKFEQW-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

To a solution of 7-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile [prepared from commercially available 7-bromo-2-tetralone following a similar procedure as described in WO2004/071389A2](500 mg, 2.9 mmol) in 20 mL of anhydrous DCM was added 3 drops of HOAc, allylamine (330 mg, 5.8 mmol) and NaBH(OAc)3 (2.46 g, 12 mmol), and the mixture was stirred at RT under nitrogen for 48 hours. DCM was added and the mixture was washed with saturated NaCO3 and brine. The organic layer was dried over anhydrous Na2SO4 and concentrated. The residue was purified by prep-TLC to give 7-(Allylamino)-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
330 mg
Type
reactant
Reaction Step Three
Quantity
2.46 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:11][C:10]2[CH:9]=[C:8]([C:12]#[N:13])[CH:7]=[CH:6][C:5]=2[CH2:4][CH2:3]1.BrC1C=C2C(CCC(=O)C2)=CC=1.[CH2:26]([NH2:29])[CH:27]=[CH2:28].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(Cl)Cl.CC(O)=O>[CH2:26]([NH:29][CH:2]1[CH2:11][C:10]2[CH:9]=[C:8]([C:12]#[N:13])[CH:7]=[CH:6][C:5]=2[CH2:4][CH2:3]1)[CH:27]=[CH2:28] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC=2C=CC(=CC2C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2CCC(CC2=C1)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
330 mg
Type
reactant
Smiles
C(C=C)N
Name
Quantity
2.46 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT under nitrogen for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with saturated NaCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by prep-TLC

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C=C)NC1CCC=2C=CC(=CC2C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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